molecular formula C10H13ClN2O3 B2402341 2-(3-Nitrophenyl)morpholine;hydrochloride CAS No. 2418662-75-4

2-(3-Nitrophenyl)morpholine;hydrochloride

Cat. No.: B2402341
CAS No.: 2418662-75-4
M. Wt: 244.68
InChI Key: QMSRXMUFVUDYAD-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)morpholine;hydrochloride is a chemical compound with the molecular formula C10H12N2O3Cl. It is a derivative of morpholine, a heterocyclic amine, and contains a nitrophenyl group attached to the morpholine ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)morpholine;hydrochloride typically involves the reaction of 3-nitroaniline with morpholine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)morpholine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Nitrophenyl)morpholine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The morpholine ring can also interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)morpholine;hydrochloride
  • 2-(2-Nitrophenyl)morpholine;hydrochloride
  • 2-(3-Aminophenyl)morpholine;hydrochloride

Uniqueness

2-(3-Nitrophenyl)morpholine;hydrochloride is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The 3-nitrophenyl group provides distinct electronic and steric properties compared to other positional isomers, affecting the compound’s behavior in various chemical and biological contexts .

Properties

IUPAC Name

2-(3-nitrophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-8(6-9)10-7-11-4-5-15-10;/h1-3,6,10-11H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSRXMUFVUDYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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